molecular formula C14H12N2O3 B3272384 4-methyl-N-(2-nitrophenyl)benzamide CAS No. 56564-44-4

4-methyl-N-(2-nitrophenyl)benzamide

Cat. No.: B3272384
CAS No.: 56564-44-4
M. Wt: 256.26 g/mol
InChI Key: BZWSTMONQJLXQY-UHFFFAOYSA-N
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Description

4-methyl-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group at the 4-position and a nitro group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-nitrophenyl)benzamide typically involves the following steps:

    Nitration of 4-methylbenzamide: The starting material, 4-methylbenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position of the phenyl ring.

    Amidation Reaction: The nitrated product is then subjected to an amidation reaction with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Reduction: 4-methyl-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-N-(2-nitrophenyl)benzamide.

Scientific Research Applications

4-methyl-N-(2-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position.

    4-methyl-N-(3-nitrophenyl)benzamide: Similar structure but with the nitro group at the 3-position.

    4-methyl-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

4-methyl-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The presence of both the methyl and nitro groups on the benzamide core provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

4-methyl-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWSTMONQJLXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383066
Record name 4-methyl-N-(2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56564-44-4
Record name 4-methyl-N-(2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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